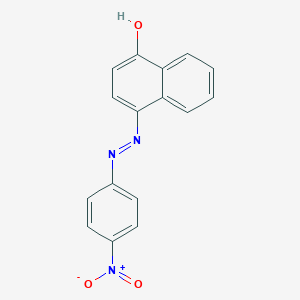

4-(4-Nitrophenylazo)-1-naphthol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5048. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(4-nitrophenyl)diazenyl]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-16-10-9-15(13-3-1-2-4-14(13)16)18-17-11-5-7-12(8-6-11)19(21)22/h1-10,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLLSWJQIIAUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063760, DTXSID101040628 | |

| Record name | 4-(4-Nitrophenylazo)-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Naphthalenedione, mono[(4-nitrophenyl)hydrazone], (E)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101040628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red or brown powder; [Alfa Aesar MSDS] | |

| Record name | 4-(4-Nitrophenylazo)-1-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5290-62-0, 138710-32-4 | |

| Record name | 4-[2-(4-Nitrophenyl)diazenyl]-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5290-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenol, 4-(2-(4-nitrophenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005290620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magneson II | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Nitrophenylazo)-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Naphthalenedione, mono[(4-nitrophenyl)hydrazone], (E)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101040628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-nitrophenylazo)-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-Nitrophenylazo)-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Nitrophenylazo)-1-naphthol, a versatile azo dye with significant applications in analytical chemistry. This document details the compound's synthesis, purification, and characterization through various spectroscopic techniques. Experimental protocols for its preparation and analysis are provided, along with a summary of its key chemical behaviors, including its function as a pH indicator and a reagent for metal ion detection. The potential for its derivatives in antimicrobial applications is also briefly discussed. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using logical diagrams.

Chemical and Physical Properties

This compound, also known as Magneson II, is an organic compound characterized by the presence of an azo group (-N=N-) linking a 4-nitrophenyl group and a 1-naphthol (B170400) moiety.[1] Its chemical structure gives rise to its characteristic color and chemical reactivity.

General Information

| Property | Value | Reference(s) |

| IUPAC Name | 4-((4-Nitrophenyl)diazenyl)naphthalen-1-ol | [2] |

| Synonyms | Magneson II, 4-(p-Nitrophenylazo)-1-naphthol, C.I. 14645 | [3][4] |

| CAS Number | 5290-62-0 | [1] |

| Molecular Formula | C₁₆H₁₁N₃O₃ | [1] |

| Molecular Weight | 293.28 g/mol | [1] |

Physical Properties

| Property | Value | Reference(s) |

| Appearance | Red-brown powder | [5] |

| Melting Point | 277-280 °C (with decomposition) | [6] |

| Boiling Point | Not available (decomposes) | |

| Solubility | Soluble in ethanol (B145695) and acetone; practically insoluble in water. | [3] |

| pKa | 8.19 ± 0.40 (Predicted) | [5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step azo coupling reaction. The first step involves the diazotization of 4-nitroaniline (B120555), followed by the coupling of the resulting diazonium salt with 1-naphthol in an alkaline solution.[1]

Experimental Protocol: Synthesis

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

1-Naphthol (α-naphthol)

-

Sodium Hydroxide (B78521) (NaOH)

-

Distilled water

-

Ice

Procedure:

-

Diazotization of 4-Nitroaniline:

-

In a beaker, dissolve 1.38 g of 4-nitroaniline in 10 mL of 3M hydrochloric acid. Gentle heating may be required to facilitate dissolution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of 0.7 g of sodium nitrite in 5 mL of distilled water to the 4-nitroaniline solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve 1.44 g of 1-naphthol in 20 mL of 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline 1-naphthol solution with constant, vigorous stirring. A dark red precipitate of this compound will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

-

-

Work-up:

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with copious amounts of cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Dry the product in a desiccator or in an oven at a low temperature (e.g., 60-70 °C).

-

Experimental Protocol: Purification

The primary method for purifying crude this compound is recrystallization.[1]

Materials:

-

Crude this compound

-

Ethanol

-

Distilled water

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is highly colored with impurities, a small amount of activated charcoal can be added, and the solution can be gently boiled for a few minutes.

-

Hot filter the solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.

-

Slowly add hot distilled water to the hot ethanolic filtrate until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature. Crystals of purified this compound will form.

-

Further cool the flask in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.

-

Dry the crystals thoroughly.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a key technique for studying the electronic transitions within the molecule and its tautomeric equilibrium.[1] The spectrum is sensitive to the solvent environment.

| Solvent | λmax (nm) | Reference(s) |

| Methanol + 0.1N NaOH | >430 | [7] |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3400-3200 (broad) | O-H stretching | [8] |

| ~1590-1500 and ~1350-1300 | Asymmetric and symmetric N-O stretching of NO₂ | [8] |

| ~1450-1400 | N=N stretching | [9] |

| ~1270-1200 | C-O stretching | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactivity and Applications

Tautomerism

An important chemical property of this compound is its existence in a tautomeric equilibrium between the azo form (containing an -N=N- double bond and a hydroxyl group) and the hydrazone form (containing a C=N-NH- single bond and a keto group).[10] This equilibrium is influenced by the solvent polarity and pH.

pH Indicator and Metal Ion Detection

The compound is widely used as a pH indicator and for the colorimetric determination of metal ions, particularly magnesium (Mg²⁺).[11] In an alkaline medium, the hydroxyl group deprotonates, leading to a change in the electronic structure of the molecule and a distinct color change. The formation of a colored complex with magnesium ions in alkaline solution allows for its quantitative determination.[7]

Potential Biological Activity

While this compound itself is primarily used in analytical applications, derivatives of azo-naphthols have been investigated for their antimicrobial properties.[12][13] Studies have shown that some of these derivatives exhibit activity against various strains of bacteria and fungi.[12] This suggests potential avenues for future research in the development of novel antimicrobial agents.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Mechanism as a Magnesium Ion Indicator

References

- 1. This compound | 5290-62-0 | Benchchem [benchchem.com]

- 2. ((4-Nitrophenyl)azo)naphthol | C16H11N3O3 | CID 239845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 99.9% Azo Dye Standard | Alkemist [alkemist.org]

- 4. This compound | 5290-62-0 [chemicalbook.com]

- 5. This compound | 5290-62-0 [m.chemicalbook.com]

- 6. This compound for synthesis 5290-62-0 [sigmaaldrich.com]

- 7. gspchem.com [gspchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fredi.hepvs.ch [fredi.hepvs.ch]

- 11. Magneson II, Practical grade [himedialabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol | JOURNAL OF AGRICULTURE, SCIENCE AND TECHNOLOGY [ojs.jkuat.ac.ke]

An In-depth Technical Guide to 4-(4-Nitrophenylazo)-1-naphthol

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-(4-Nitrophenylazo)-1-naphthol, a significant azo dye also known as Para Red, Pigment Red 1, and Magneson II. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Molecular Structure and Properties

This compound is an organic compound characterized by a naphthol group azo-linked to a nitrophenyl group. This structure is responsible for its intense color and its utility as a dye and analytical reagent.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-[(4-nitrophenyl)diazenyl]naphthalen-1-ol[1] |

| Common Names | Para Red, Pigment Red 1, Magneson II, C.I. 12070[2][3] |

| CAS Number | 5290-62-0[1][4] |

| Molecular Formula | C₁₆H₁₁N₃O₃[3][4][5] |

| Molecular Weight | 293.28 g/mol [1][5] |

| InChI Key | MDLLSWJQIIAUQU-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Red or brown powder/crystals | [6] |

| Melting Point | 248-252 °C | [3][4] |

| 277-280 °C (decomposition) | [7] | |

| 270 °C (decomposition) | [8] | |

| Solubility | Insoluble in water and ethanol[3][4]. Soluble in organic solvents like DMSO (slightly, heated) and acetone.[9] | [3][4][9] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents.[8][9] | [8][9] |

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.

UV-Visible Spectroscopy: The electronic absorption spectrum of this azo dye is characterized by strong absorption bands in the visible region, which are sensitive to the solvent and pH. These bands arise from π → π* electronic transitions within the conjugated azo system.[1] UV-Visible spectroscopy is a key tool for studying the tautomeric equilibrium between the azo and hydrazone forms of the molecule.[1]

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks include those for the O-H stretch of the hydroxyl group, N=N stretching of the azo group, and C-N and C=C stretching of the aromatic rings, as well as the symmetric and asymmetric stretches of the nitro group. Experimental IR spectra are available in the NIST Chemistry WebBook.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the detailed molecular structure. The chemical shifts in the ¹H NMR spectrum reveal the arrangement of protons on the nitrophenyl and naphthol rings.[1] ¹³C NMR provides information about the carbon skeleton of the molecule.[1]

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation patterns of the molecule.[1] Electron ionization mass spectra are available in the NIST Chemistry WebBook.[5]

Experimental Protocols

Synthesis of this compound (Para Red)

The synthesis is a classic example of an azo coupling reaction, which involves two main stages: diazotization of an aromatic amine and the subsequent coupling with an activated aromatic compound.

Experimental Workflow for Synthesis:

Caption: Synthesis workflow of this compound.

Detailed Methodology:

This protocol is adapted from typical laboratory procedures for the synthesis of azo dyes.

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

1-Naphthol (α-Naphthol)

-

Sodium Hydroxide (B78521) (NaOH)

-

Distilled water

-

Ice

Procedure:

Part 1: Preparation of the Diazonium Salt Solution

-

In a 100 mL beaker, dissolve 1.38 g of 4-nitroaniline in 25 mL of 2 M hydrochloric acid, warming gently if necessary.

-

Cool the solution to 0-5 °C in an ice bath. The hydrochloride salt of the amine may precipitate.

-

In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of distilled water and cool the solution in the ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the cold 4-nitroaniline solution with constant stirring, ensuring the temperature remains below 5 °C. The formation of a clear solution of the diazonium salt should be observed.

Part 2: Preparation of the Coupling Solution

-

In a 250 mL beaker, dissolve 1.44 g of 1-naphthol in 20 mL of 2 M sodium hydroxide solution.

-

Cool this solution to 5 °C in an ice bath.

Part 3: Azo Coupling

-

Slowly add the cold diazonium salt solution to the cold 1-naphthol solution with vigorous stirring.

-

A deep red precipitate of this compound will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

Part 4: Isolation and Purification

-

Collect the red precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product on the filter paper with several portions of cold distilled water until the filtrate is neutral.

-

Dry the product in a desiccator or a low-temperature oven.

-

The purity of the product can be assessed by its melting point and thin-layer chromatography.

Qualitative and Quantitative Determination of Magnesium

This compound, under the name Magneson II, is used as a colorimetric reagent for the detection and quantification of magnesium ions.[8] In an alkaline solution, it forms a blue-colored complex (a "lake") with magnesium ions.[8]

Experimental Workflow for Magnesium Determination:

Caption: Workflow for the determination of magnesium using Magneson II.

Detailed Methodology for Qualitative Analysis:

-

Place a few drops of the sample solution on a spot plate or in a test tube.

-

Add a few drops of an alkaline solution of Magneson II reagent.

-

The formation of a blue precipitate indicates the presence of magnesium ions.

Detailed Methodology for Quantitative (Spectrophotometric) Analysis:

-

Preparation of Standard Solutions: Prepare a series of standard solutions with known concentrations of magnesium ions.

-

Sample Preparation: Prepare the unknown sample solution, ensuring it is within the detection range of the method.

-

Color Development: To a specific volume of each standard and the unknown sample solution, add a fixed volume of the Magneson II reagent and an alkaline buffer (e.g., sodium hydroxide) to maintain a constant high pH.

-

Spectrophotometric Measurement: After a set time for color development, measure the absorbance of each solution at the wavelength of maximum absorbance for the magnesium-Magneson II complex (typically around 530 nm).

-

Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the magnesium standard solutions.

-

Determination of Unknown Concentration: Determine the concentration of magnesium in the unknown sample by interpolating its absorbance on the calibration curve.

Applications

-

Dye and Pigment Industry: As Pigment Red 1, it has been used for dyeing cellulose (B213188) fabrics, in printing inks, and for metal finishes.[2][3] However, its use in textiles is limited due to its poor wash and light fastness.[3]

-

Analytical Chemistry: As Magneson II, it is a widely used reagent for the qualitative and quantitative determination of magnesium.[8]

-

Coordination Chemistry: The molecule acts as a ligand, forming stable complexes with various metal ions, which is the basis for its use in analytical chemistry.[1]

-

Biological Staining: It has found some use in histological staining.[3]

Safety and Handling

This compound is considered a hazardous substance. It is irritating to the eyes, respiratory system, and skin.[9] It is a suspected carcinogen and is not approved for use in food.[4] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult the relevant Safety Data Sheet (SDS) before handling any chemicals.

References

- 1. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 2. studylib.net [studylib.net]

- 3. fog.ccsf.edu [fog.ccsf.edu]

- 4. scispace.com [scispace.com]

- 5. scribd.com [scribd.com]

- 6. Magneson II, Practical grade [himedialabs.com]

- 7. gspchem.com [gspchem.com]

- 8. MAGNESON II AR | Vizag Chemicals [vizagchemical.com]

- 9. This compound | 5290-62-0 | Benchchem [benchchem.com]

Technical Guide: Synthesis of 4-(4-Nitrophenylazo)-1-naphthol (Para Red)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 4-(4-Nitrophenylazo)-1-naphthol, an azo dye commonly known as Para Red. The synthesis involves a two-step process: the diazotization of 4-nitroaniline (B120555) followed by an azo coupling reaction with 1-naphthol (B170400). This guide details the reaction mechanism, experimental protocols, quantitative data, and essential safety information.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The overall process can be divided into two primary stages:

-

Diazotization: 4-nitroaniline, a primary aromatic amine, is converted into a diazonium salt. This is achieved by treating it with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[1][2] The resulting 4-nitrobenzenediazonium (B87018) ion is a potent electrophile.

-

Azo Coupling: The electrophilic diazonium salt reacts with an electron-rich coupling agent, in this case, 1-naphthol (or α-naphthol).[3][4] The hydroxyl (-OH) group of 1-naphthol is a strong activating group, directing the electrophilic attack of the diazonium ion to the para position (position 4) on the naphthalene (B1677914) ring.[5] The reaction is typically carried out in a basic solution to deprotonate the hydroxyl group of the naphthol, making it an even more powerful nucleophile.[6]

Caption: Chemical reaction pathway for the synthesis of Para Red.

Quantitative Data Summary

The following table summarizes key quantitative data for the primary compounds involved in the synthesis.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 | Yellow solid[7] |

| Sodium Nitrite | NaNO₂ | 69.00 | 271 | White granular or crystalline solid[8] |

| 1-Naphthol | C₁₀H₈O | 144.17 | 95-97 | Yellowish or brown prisms or powder[9] |

| This compound | C₁₆H₁₁N₃O₃ | 293.28[10][11] | ~270 (decomposes)[12] | Red-brown powder/solid[12][13] |

| Reported Yield | - | - | - | 76.4%[14] |

Detailed Experimental Protocols

This section outlines a typical laboratory procedure for the synthesis of this compound. The protocol is a composite of established methods.[1][3][15]

Workflow Overview

Caption: General experimental workflow for Para Red synthesis.

Materials and Reagents:

-

4-Nitroaniline (1.38 g, 10.0 mmol)[1]

-

3 M Hydrochloric Acid (HCl) (8.0 mL)[1]

-

Sodium Nitrite (NaNO₂) (0.7 g, ~10 mmol)

-

1-Naphthol (1.44 g, 10.0 mmol)

-

2.5 M Sodium Hydroxide (B78521) (NaOH) (10 mL)[3]

-

Distilled Water

-

Ice

Procedure:

Part A: Preparation of the 4-Nitrobenzenediazonium Chloride Solution

-

In a suitable beaker (e.g., 50 mL), combine 1.38 g of 4-nitroaniline with 8.0 mL of 3 M HCl.[1]

-

Gently heat the mixture while stirring to fully dissolve the 4-nitroaniline.[1]

-

Cool the resulting solution to 5 °C in an ice-water bath. The amine salt may precipitate, which is acceptable if the solution is well-stirred.[1]

-

In a separate beaker, dissolve approximately 0.7 g of sodium nitrite in 5-10 mL of distilled water.[1][3]

-

Slowly add the sodium nitrite solution dropwise to the cold, stirring 4-nitroaniline solution. It is critical to maintain the reaction temperature below 10 °C throughout the addition to prevent the decomposition of the diazonium salt.[1]

-

Keep the resulting diazonium salt solution in the ice bath until ready for use in the next step.

Part B: Preparation of the 1-Naphthol Solution

-

In a separate beaker (e.g., 100 mL), dissolve 1.44 g of 1-naphthol in 10 mL of 2.5 M sodium hydroxide solution.[3]

-

Cool this alkaline solution in an ice bath.

Part C: Azo Coupling and Product Isolation

-

While vigorously stirring the cold 1-naphthol solution, slowly add the cold 4-nitrobenzenediazonium chloride solution prepared in Part A.[3]

-

A red precipitate of this compound should form immediately.

-

Continue to stir the mixture in the ice bath for 15-20 minutes to ensure the reaction goes to completion.[1][3]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with several portions of cold water to remove any unreacted salts and NaOH.[1]

-

Allow the product to air dry or dry in a vacuum oven at a low temperature (~50 °C).[3]

Part D: Purification (Optional)

-

For higher purity, the crude product can be recrystallized from a suitable solvent, such as an ethanol/water mixture.[16]

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[17][18][19][20] May cause damage to organs through prolonged or repeated exposure.[17][18]

-

Sodium Nitrite: Oxidizer; may intensify fire.[21][22] Toxic if swallowed.[21][22] Causes serious eye irritation.[21][22] Reacts with amines to produce carcinogenic nitrosamines.[8]

-

1-Naphthol: Harmful if swallowed or in contact with skin.[9] Causes skin and serious eye irritation.[9][23][24] May cause respiratory irritation.[9][23]

-

Hydrochloric Acid (3 M): Corrosive. Causes severe skin burns and eye damage. Use with extreme care.

-

This compound: May cause skin, eye, and respiratory system irritation.[25] Handle as a potentially hazardous chemical.

Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

- 1. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 3. scispace.com [scispace.com]

- 4. testbook.com [testbook.com]

- 5. Coupling of benzene diazonium chloride with 1naphthol class 12 chemistry CBSE [vedantu.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 8. hillbrothers.com [hillbrothers.com]

- 9. 1-Naphthol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. This compound for synthesis 5290-62-0 [sigmaaldrich.com]

- 11. This compound [webbook.nist.gov]

- 12. fishersci.fi [fishersci.fi]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. scribd.com [scribd.com]

- 15. fog.ccsf.edu [fog.ccsf.edu]

- 16. This compound | 5290-62-0 | Benchchem [benchchem.com]

- 17. westliberty.edu [westliberty.edu]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. carlroth.com [carlroth.com]

- 20. lobachemie.com [lobachemie.com]

- 21. chemtradelogistics.com [chemtradelogistics.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. biochemopharma.fr [biochemopharma.fr]

- 25. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(4-Nitrophenylazo)-1-naphthol (CAS 5290-62-0): Properties, Synthesis, and Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and potential hazards associated with 4-(4-Nitrophenylazo)-1-naphthol (CAS 5290-62-0), also known as Magneson II. This azo dye is a valuable reagent in analytical chemistry and a subject of interest for its potential biological activities. This document consolidates key data into structured tables, outlines detailed experimental protocols, and employs visualizations to elucidate complex processes, serving as an essential resource for professionals in research and development.

Chemical and Physical Properties

This compound is a synthetic organic compound characterized by the presence of an azo group (-N=N-) linking a 4-nitrophenyl group to a 1-naphthol (B170400) moiety.[1] This structure is responsible for its intense color and its utility as a chromogenic reagent.

Identity and Structure

| Property | Value | Reference |

| CAS Number | 5290-62-0 | [1] |

| IUPAC Name | 4-[(4-nitrophenyl)diazenyl]naphthalen-1-ol | [1] |

| Synonyms | Magneson II, 4-(p-Nitrophenylazo)-1-naphthol | [1] |

| Molecular Formula | C₁₆H₁₁N₃O₃ | [1] |

| Molecular Weight | 293.28 g/mol | [1] |

| SMILES | O=N+]([O-])c1ccc(N=Nc2ccc(O)c3ccccc23)cc1 | [1] |

| InChI Key | MDLLSWJQIIAUQU-UHFFFAOYSA-N | [1] |

Physicochemical Data

| Property | Value | Reference |

| Physical Form | Solid, powder | [2] |

| Color | Red-brown | [3] |

| Melting Point | 277-280 °C (decomposes) | [2] |

| Solubility | Soluble in organic solvents. | [4] |

| logP (calculated) | 4.87 | [1] |

| pKa (predicted) | 8.19 ± 0.40 | [3] |

| Storage Temperature | 2-30°C | [2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a classic azo coupling reaction. This involves two main stages: the diazotization of an aromatic amine and the subsequent coupling with an activated aromatic compound.[5]

Experimental Protocol: Synthesis

A representative synthesis protocol is adapted from the well-established procedure for a structurally similar azo dye, Para Red.[6]

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated and 6.0 M

-

1-Naphthol

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Distilled water

-

Beakers, magnetic stirrer, filtration apparatus

Procedure:

-

Diazotization of 4-Nitroaniline:

-

In a beaker, dissolve 4-nitroaniline in a minimal amount of 6.0 M HCl with gentle heating.

-

Cool the solution to 0-5 °C in an ice bath. Aniline salt may precipitate.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C and stirring vigorously. The formation of the diazonium salt is indicated by a color change.

-

-

Preparation of the Coupling Solution:

-

In a separate beaker, dissolve 1-naphthol in an aqueous solution of sodium hydroxide to form the naphthoxide ion, which is more reactive towards electrophilic attack.

-

-

Azo Coupling:

-

Slowly add the cold diazonium salt solution to the cold 1-naphthol solution with constant stirring.

-

An intensely colored precipitate of this compound will form immediately.

-

Allow the reaction to proceed for 30 minutes in the ice bath to ensure complete coupling.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration and wash it with cold distilled water to remove any unreacted salts.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.

-

Workflow for Synthesis

Analytical Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

-

UV-Visible Spectroscopy: The compound exhibits strong absorbance in the visible region due to the extended π-conjugation of the azo chromophore.[5] The λmax is sensitive to the solvent and pH.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would show characteristic peaks for the O-H stretch of the hydroxyl group, N=N stretching of the azo group, and C-NO₂ stretching of the nitro group.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the aromatic proton and carbon environments, providing detailed structural information.[5]

-

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the compound.[9]

Applications in Analytical Chemistry

This compound is widely used as a colorimetric reagent for the determination of magnesium ions.[3] The principle of this application lies in the formation of a colored complex between the dye and magnesium ions in an alkaline solution.

Experimental Protocol: Colorimetric Determination of Magnesium

The following is a general protocol for the semi-quantitative determination of magnesium using a visual comparison method, adapted from procedures for similar azo dyes.[10][11][12]

Materials:

-

This compound solution (in a suitable organic solvent, e.g., ethanol)

-

Alkaline buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10)

-

Magnesium standard solutions of known concentrations

-

Sample solution containing an unknown concentration of magnesium

-

Test tubes or cuvettes

-

Spectrophotometer (for quantitative analysis) or a color comparison chart (for semi-quantitative analysis)

Procedure:

-

Preparation of a Standard Curve (for quantitative analysis):

-

Prepare a series of magnesium standard solutions of varying concentrations.

-

To each standard solution in a test tube, add a fixed volume of the alkaline buffer followed by a fixed volume of the this compound solution.

-

Allow the color to develop for a specified time.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the magnesium-dye complex.

-

Plot a calibration curve of absorbance versus magnesium concentration.

-

-

Analysis of the Unknown Sample:

-

Treat the sample solution in the same manner as the standard solutions (add buffer and dye solution).

-

Measure the absorbance of the sample solution.

-

Determine the magnesium concentration in the sample by interpolating its absorbance on the standard curve.

-

-

Semi-Quantitative Analysis:

-

Compare the color of the developed sample solution to a series of pre-prepared standards or a color chart to estimate the magnesium concentration.

-

Hazards and Toxicological Profile

While specific toxicological data for this compound is limited, information on related compounds and the general class of azo dyes provides a basis for assessing its potential hazards.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Toxicological Considerations

-

Irritation: The compound is classified as an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (gloves, safety glasses, and respiratory protection if handling as a powder) should be used.[13]

-

Metabolism and Carcinogenicity: A significant concern with azo dyes is their potential for reductive cleavage of the azo bond by intestinal microflora or liver enzymes to form aromatic amines.[1] Some aromatic amines are known carcinogens.[14] The metabolic fate of this compound has not been extensively studied, but the potential for the formation of 4-nitroaniline, a known hazardous substance, should be considered.

Biological Activity and Drug Development Potential

The biological activities of azo compounds are a growing area of research, with some derivatives showing potential as antimicrobial and anticancer agents.[1][14]

Known and Potential Biological Activities

-

Antimicrobial Activity: Derivatives of this compound have demonstrated antimicrobial properties against various bacteria and fungi.[5] The exact mechanism is often related to the inhibition of essential enzymes or disruption of cell membrane integrity.

-

Cytotoxic and Anticancer Potential: Some azo compounds have been investigated for their cytotoxic effects against cancer cell lines.[5] Potential mechanisms of action include the generation of reactive oxygen species (ROS), intercalation into DNA, and inhibition of key enzymes involved in cell proliferation.[5]

Hypothetical Signaling Pathway for Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway through which a cytotoxic azo compound might induce apoptosis (programmed cell death) in a cancer cell.

Conclusion

This compound is a versatile organic compound with established applications in analytical chemistry and emerging interest in the field of medicinal chemistry. Its synthesis is straightforward, and its properties are well-characterized by standard analytical techniques. However, a comprehensive understanding of its toxicological profile and biological mechanisms of action requires further investigation. The information presented in this guide serves as a foundational resource for researchers and professionals working with this compound, emphasizing the importance of safe handling practices and highlighting areas for future research.

References

- 1. ijhmr.com [ijhmr.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 5290-62-0 [chemicalbook.com]

- 4. This compound | 99.9% Azo Dye Standard | Alkemist [alkemist.org]

- 5. This compound | 5290-62-0 | Benchchem [benchchem.com]

- 6. fog.ccsf.edu [fog.ccsf.edu]

- 7. This compound(5290-62-0) IR Spectrum [chemicalbook.com]

- 8. This compound(5290-62-0) IR2 spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. atlas-medical.com [atlas-medical.com]

- 12. atlas-medical.com [atlas-medical.com]

- 13. fishersci.com [fishersci.com]

- 14. Azo dyes – biological activity and synthetic strategy | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture [pubmed.ncbi.nlm.nih.gov]

Magneson II Dye: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of Magneson II dye.

Core Chemical Identity

Magneson II, a prominent azo dye, is widely recognized in analytical chemistry for its role as a colorimetric indicator, particularly for the detection of magnesium ions. Its IUPAC name is 4-[(4-nitrophenyl)diazenyl]naphthalen-1-ol .[1]

This compound is also known by a variety of synonyms, ensuring comprehensive recognition across different chemical literature and databases.

| Identifier | Value |

| IUPAC Name | 4-[(4-nitrophenyl)diazenyl]naphthalen-1-ol |

| Common Name | Magneson II |

| Synonyms | 4-(4-Nitrophenylazo)-1-naphthol, p-Nitrobenzeneazo-α-naphthol, Magnezon II, NSC 5048[2][3] |

| CAS Number | 5290-62-0[4][5][6] |

| Molecular Formula | C₁₆H₁₁N₃O₃[2][5][6] |

| Molecular Weight | 293.28 g/mol [2][5] |

Physicochemical Properties

The utility of Magneson II in various applications is dictated by its distinct physicochemical properties. A summary of these properties is provided below.

| Property | Value | Source |

| Appearance | Red to red-brown powder | [2] |

| Melting Point | 270-280 °C (with decomposition) | [4][5] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, and dilute aqueous NaOH. | [2][7] |

| pKa (Predicted) | 8.19 ± 0.40 | [4][8] |

| Absorptivity (A 1% at 572 nm) | Min. 1100 in ethanol/NaOH | [9][10] |

| Sensitivity to Mg | 1:25000 | [9][10] |

Synthesis of Magneson II

The synthesis of Magneson II is a classic example of diazotization followed by an azo coupling reaction. The overall process involves the conversion of p-nitroaniline to a diazonium salt, which then reacts with 1-naphthol (B170400) to yield the final dye.

Reaction Pathway

Caption: Synthesis pathway of Magneson II from p-nitroaniline and 1-naphthol.

Experimental Protocol: Synthesis of Magneson II

The following protocol is a generalized procedure based on available literature. Researchers should adapt and optimize the conditions as needed for their specific laboratory setup.

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

1-Naphthol (α-Naphthol)

-

Sodium Hydroxide (B78521) (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

Diazotization of p-Nitroaniline:

-

Dissolve p-nitroaniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir continuously. The formation of the diazonium salt is indicated by a change in the solution's appearance.

-

-

Preparation of the Coupling Solution:

-

Dissolve 1-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath.

-

-

Azo Coupling:

-

Slowly add the cold diazonium salt solution to the cold 1-naphthol solution with vigorous stirring.

-

A colored precipitate of Magneson II will form.

-

Continue stirring in the ice bath for a period to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Filter the precipitate using vacuum filtration.

-

Wash the crude product with cold water to remove any unreacted salts.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

-

Drying:

-

Dry the purified Magneson II in a desiccator or a vacuum oven at a low temperature.

-

Application in Magnesium Detection

Magneson II is a highly effective reagent for the qualitative and quantitative determination of magnesium ions in a sample. The principle of this application lies in the formation of a distinct blue-colored complex between Magneson II and magnesium ions in an alkaline medium.

Experimental Workflow for Magnesium Detection

Caption: Workflow for the detection and quantification of magnesium using Magneson II.

Experimental Protocol: Spectrophotometric Determination of Magnesium

This protocol provides a framework for the quantitative analysis of magnesium using Magneson II.

Materials and Reagents:

-

Magneson II solution (e.g., 0.01% w/v in ethanol)

-

Standard Magnesium solution (e.g., 1000 ppm Mg²⁺)

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Sample solution containing an unknown concentration of Mg²⁺

-

Volumetric flasks and pipettes

-

Spectrophotometer

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard magnesium solutions of known concentrations (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the stock standard solution.

-

-

Sample and Standard Preparation for Measurement:

-

Pipette a known volume of the sample solution and each standard solution into separate volumetric flasks.

-

To each flask, add a specific volume of the Magneson II solution.

-

Add the sodium hydroxide solution to make the solutions alkaline and bring to the final volume with distilled water. Mix well.

-

A blank solution should be prepared using distilled water instead of the sample or standard.

-

-

Measurement:

-

Allow the color to develop for a consistent period.

-

Set the spectrophotometer to the wavelength of maximum absorbance for the Mg²⁺-Magneson II complex (approximately 530 nm).[11]

-

Zero the spectrophotometer using the blank solution.

-

Measure the absorbance of each standard solution and the sample solution.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the magnesium standards.

-

Determine the concentration of magnesium in the sample by interpolating its absorbance on the calibration curve.

-

Safety and Handling

Magneson II is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Wearing personal protective equipment (gloves, safety glasses, lab coat).

-

Handling the powder in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoiding contact with skin and eyes.

-

Storing the compound in a cool, dry place away from oxidizing agents.[4]

References

- 1. This compound | 5290-62-0 | Benchchem [benchchem.com]

- 2. This compound | 99.9% Azo Dye Standard | Alkemist [alkemist.org]

- 3. This compound (CAS 5290-62-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound CAS#: 5290-62-0 [m.chemicalbook.com]

- 5. This compound for synthesis 5290-62-0 [sigmaaldrich.com]

- 6. This compound | 5290-62-0 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. lookchem.com [lookchem.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. oxfordlabchem.com [oxfordlabchem.com]

- 11. gspchem.com [gspchem.com]

4-(p-Nitrophenylazo)-1-naphthol physical characteristics

An In-depth Technical Guide on the Physical Characteristics of 4-(p-Nitrophenylazo)-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4-(p-Nitrophenylazo)-1-naphthol, an azo dye also known by synonyms such as Magneson II. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support their work with this compound.

Chemical Identity and Structure

4-(p-Nitrophenylazo)-1-naphthol is an aromatic azo compound characterized by a nitrophenyl group linked to a naphthol moiety through a diazo bridge. Its chemical structure is fundamental to its properties as a dye and a reagent.

Molecular Structure:

Caption: Chemical structure of 4-(p-Nitrophenylazo)-1-naphthol.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of 4-(p-Nitrophenylazo)-1-naphthol.

Table 1: General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁N₃O₃ | [1] |

| Molecular Weight | 293.28 g/mol | [1] |

| Appearance | Orange to red crystalline powder | |

| CAS Number | 5290-62-0 | [1] |

Table 2: Physical Characteristics

| Property | Value | Reference |

| Melting Point | 180-185 °C | |

| 270 °C (decomposes) | [1][2] | |

| 277-280 °C (decomposes) | [3] | |

| Boiling Point | 435.13 °C (rough estimate) | [2] |

| Density | 1.35 g/cm³ | |

| 1.2211 g/cm³ (rough estimate) | [1] |

Table 3: Solubility Data

| Solvent | Solubility | Reference |

| Water | Practically insoluble | [4] |

| Ethanol (B145695) | Soluble | |

| Acetone | Soluble | |

| Organic Solvents | Soluble | |

| Alkaline Solution | Easily soluble (blue-purple color) | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-(p-Nitrophenylazo)-1-naphthol and the determination of its key physical properties.

Synthesis of 4-(p-Nitrophenylazo)-1-naphthol

The synthesis of 4-(p-Nitrophenylazo)-1-naphthol is typically achieved through an azo coupling reaction. This involves two main stages: the diazotization of p-nitroaniline and the subsequent coupling with 1-naphthol (B170400).

Experimental Workflow:

Caption: Synthesis workflow for 4-(p-Nitrophenylazo)-1-naphthol.

Detailed Protocol:

-

Diazotization of p-Nitroaniline:

-

In a beaker, dissolve p-nitroaniline in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a clear solution.

-

-

Preparation of the Coupling Solution:

-

In a separate beaker, dissolve 1-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Azo Coupling:

-

Slowly add the cold diazonium salt solution to the cold 1-naphthol solution with vigorous stirring.

-

A brightly colored precipitate of 4-(p-Nitrophenylazo)-1-naphthol will form immediately.

-

Continue stirring the mixture in the ice bath for about 30 minutes to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with cold water to remove any unreacted salts and other water-soluble impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Thiele tube or a digital melting point apparatus) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

-

For a pure compound, the melting range should be narrow (typically 0.5-2 °C).

-

Determination of Solubility

Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

-

Apparatus: A constant temperature water bath, flasks with stoppers, and a magnetic stirrer are required.

-

Procedure:

-

An excess amount of 4-(p-Nitrophenylazo)-1-naphthol is added to a known volume of the solvent in a flask.

-

The flask is sealed and placed in a constant temperature bath.

-

The mixture is stirred for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After reaching equilibrium, the stirring is stopped, and the undissolved solid is allowed to settle.

-

A sample of the supernatant saturated solution is carefully withdrawn.

-

The concentration of the dissolved compound in the sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, after appropriate dilution. A calibration curve should be prepared beforehand.

-

Spectral Data

Spectroscopic techniques are essential for the structural elucidation and characterization of 4-(p-Nitrophenylazo)-1-naphthol.

Expected Spectral Features:

-

UV-Visible Spectroscopy: The UV-Vis spectrum is expected to show characteristic absorption bands in the visible region due to the extended π-conjugation of the azo dye system, which is responsible for its color. The position of the maximum absorption (λmax) can be influenced by the solvent polarity.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present in the molecule. Key expected peaks include:

-

A broad peak around 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

Strong peaks around 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ due to the N=N stretching of the azo group and C=C stretching of the aromatic rings.

-

Characteristic strong peaks for the nitro group (NO₂) around 1530-1500 cm⁻¹ (asymmetric stretching) and 1350-1330 cm⁻¹ (symmetric stretching).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a complex pattern of signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the nitrophenyl and naphthol rings. The exact chemical shifts and coupling patterns can be used to confirm the substitution pattern.

-

¹³C NMR: The spectrum will display signals for all the carbon atoms in the molecule, providing information about the carbon skeleton.

-

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, which can confirm its elemental composition. Fragmentation patterns can provide further structural information. The National Institute of Standards and Technology (NIST) has reported mass spectrometry data for this compound.[5][6]

Safety and Handling

4-(p-Nitrophenylazo)-1-naphthol should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Working in a well-ventilated area or under a fume hood.

-

Wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

References

Spectral Analysis of 4-(4-Nitrophenylazo)-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (Infrared, Nuclear Magnetic Resonance, and Ultraviolet-Visible) for the azo dye 4-(4-Nitrophenylazo)-1-naphthol. This document details the expected spectral characteristics, experimental protocols for data acquisition, and a visual workflow for spectral analysis.

Data Presentation

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (stretch) | 3400-3500[1] | Broad | Indicates the presence of the hydroxyl group. The broadness suggests hydrogen bonding. |

| Aromatic C-H (stretch) | 3000-3100 | Medium to Weak | Characteristic of the aromatic rings. |

| C=C (aromatic stretch) | 1580-1620 | Medium to Strong | Multiple bands are expected due to the two aromatic systems. |

| N=N (azo stretch) | 1400-1450 | Medium to Weak | Often weak in symmetrical azo compounds, but observable. |

| C-N (stretch) | 1300-1380 | Medium | |

| NO₂ (asymmetric stretch) | 1500-1560 | Strong | |

| NO₂ (symmetric stretch) | 1335-1385 | Strong | |

| C-O (stretch) | 1200-1260 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified ¹H and ¹³C NMR data for this compound are not consistently reported in publicly available literature. The following tables provide expected chemical shift ranges based on the analysis of similar azo-naphthol derivatives. The actual chemical shifts can vary depending on the solvent and experimental conditions.

¹H NMR (Proton NMR)

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons (Naphthol Ring) | 6.5 - 8.5 | Doublet, Triplet, Multiplet | The exact shifts and coupling patterns depend on the substitution and electronic environment. |

| Aromatic Protons (Nitrophenyl Ring) | 7.5 - 8.5 | Doublet, Multiplet | Protons on the nitrophenyl ring are expected to be in the downfield region due to the electron-withdrawing nitro group. |

| Hydroxyl Proton (-OH) | 9.0 - 15.0 | Singlet (broad) | The chemical shift is highly variable and depends on concentration, solvent, and temperature. The broadness is due to hydrogen bonding and exchange. |

¹³C NMR (Carbon-13 NMR)

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes | |---|---|---|---| | Aromatic Carbons (Naphthol Ring) | 110 - 140 | | | | Aromatic Carbons (Nitrophenyl Ring) | 120 - 150 | | | | Carbon attached to -OH (C-O) | 150 - 160 | | This carbon is expected to be significantly downfield. | | Carbon attached to -NO₂ | 145 - 155 | | | | Carbons of the Azo Bridge | 140 - 155 | | |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated system. The position of these bands can be influenced by the solvent polarity.

| Transition | Expected Wavelength (λmax, nm) | Solvent | Notes |

| π → π | ~370 | Ethanol | This high-energy transition is characteristic of the extended conjugated system of the azo dye. |

| n → π | ~530 | Ethanol | This lower-energy transition involves the non-bonding electrons of the nitrogen atoms in the azo group. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. A background spectrum of a blank KBr pellet is recorded first. The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify the characteristic absorption bands of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

For ¹H NMR, a standard proton experiment is performed.

-

For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.

-

-

Data Analysis: The chemical shifts (δ) of the signals in the spectra are reported in parts per million (ppm) relative to the reference standard. The integration of the proton signals provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the conjugated system of the molecule.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: A cuvette containing the pure solvent is used as a reference (blank). The sample cuvette is then placed in the beam path, and the absorbance is measured over a wavelength range of approximately 200-800 nm.

-

Data Analysis: The resulting spectrum, a plot of absorbance versus wavelength, is analyzed to determine the wavelength(s) of maximum absorbance (λmax).

Visualization

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like this compound.

Caption: Workflow for the spectral characterization of a chemical compound.

References

The Solubility of 4-(4-Nitrophenylazo)-1-naphthol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of the azo dye 4-(4-Nitrophenylazo)-1-naphthol in various organic solvents. This document consolidates available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents a visual workflow for one of its primary applications.

Introduction

This compound, also known as Magneson II, is a chemical compound widely used as an indicator in analytical chemistry, particularly for the colorimetric determination of magnesium ions.[1][2][3] Its utility in various applications is intrinsically linked to its solubility characteristics in different solvent systems. Understanding these properties is crucial for researchers in method development, formulation science, and material science. This guide aims to provide a comprehensive resource on the solubility of this compound.

Quantitative Solubility Data

The solubility of this compound varies across different organic solvents. While comprehensive quantitative data is not extensively published, the following table summarizes the available information. It is generally described as being soluble in ethanol (B145695) and acetone, slightly soluble in other general organic solvents, and practically insoluble in water.[1][4][5]

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Ethanol (96%) | C₂H₅OH | 46.07 | Not Specified | 1.0 g/L |

| Acetone | C₃H₆O | 58.08 | Not Specified | Soluble |

| Methanol | CH₃OH | 32.04 | Not Specified | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | Soluble |

| Water | H₂O | 18.02 | Not Specified | Practically Insoluble[2] |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from scientific literature. For applications requiring precise concentrations, experimental determination of solubility is recommended.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][6][7] The following protocol provides a general framework for determining the solubility of this compound in a specific organic solvent.

3.1 Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., acetone, methanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis Spectrophotometer

-

Cuvettes

3.2 Procedure

-

Preparation of Saturated Solution:

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 rpm).[4]

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is fully saturated.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant.

-

To remove any remaining solid particles, either centrifuge the sample or filter it through a syringe filter. This step is critical to avoid artificially inflated solubility readings.[4]

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Measure the absorbance of the standard solutions and the filtered sample solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for the compound.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve. This concentration represents the equilibrium solubility.

-

3.3 Visualization of the Experimental Workflow

References

Tautomeric Equilibrium in Nitrophenylazo Naphthol Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenylazo naphthol compounds, a significant class of azo dyes, exhibit a fascinating and crucial chemical phenomenon: tautomeric equilibrium. This equilibrium, primarily between the azo and hydrazone forms, is fundamental to their color, stability, and biological activity, making its study paramount for applications in research, diagnostics, and pharmaceutical development. The position of this equilibrium is delicately influenced by a variety of factors including the substitution pattern on the phenyl and naphthol rings, the polarity of the solvent, and temperature. Understanding and quantifying this tautomerism is essential for predicting the physicochemical properties and for the rational design of novel derivatives with tailored characteristics. This technical guide provides a comprehensive overview of the tautomeric equilibrium in nitrophenylazo naphthol compounds, detailing the experimental methodologies for its investigation, presenting quantitative data, and visualizing key experimental workflows.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Among these, nitrophenylazo naphthol compounds are of particular interest due to their vibrant colors and potential as functional dyes. A key feature of hydroxyazo compounds, such as 1-(nitrophenylazo)-2-naphthol and 4-(nitrophenylazo)-1-naphthol, is their existence as a mixture of two tautomeric forms in solution: the azo form and the quinone-hydrazone form (hereafter referred to as hydrazone).

The equilibrium between these two forms is a dynamic process involving the intramolecular transfer of a proton between the oxygen of the hydroxyl group and one of the nitrogen atoms of the azo group. The relative stability of these tautomers, and thus the position of the equilibrium, dictates the overall electronic structure and, consequently, the absorption spectrum and color of the compound. For professionals in drug development, understanding this equilibrium is critical, as the different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

The Azo-Hydrazone Tautomeric Equilibrium

The tautomeric equilibrium in nitrophenylazo naphthol compounds can be represented as follows:

Caption: Azo-Hydrazone Tautomeric Equilibrium.

The equilibrium constant, KT, is defined as the ratio of the concentration of the hydrazone tautomer to the azo tautomer:

KT = [Hydrazone] / [Azo]

Several factors influence the position of this equilibrium:

-

Substitution Effects: Electron-withdrawing groups (such as the nitro group, -NO2) on the phenyl ring tend to stabilize the hydrazone form by increasing the acidity of the N-H proton and through resonance delocalization of the negative charge in the conjugate base. Conversely, electron-donating groups generally favor the azo form.

-

Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar hydrazone tautomer, thus shifting the equilibrium towards the hydrazone form.[1] In nonpolar solvents, the less polar azo form is often favored.

-

Temperature: The effect of temperature on the tautomeric equilibrium is complex and depends on the specific compound and solvent system.

Experimental Protocols for Studying Tautomeric Equilibrium

The quantitative determination of the tautomeric equilibrium constant (KT) relies on spectroscopic techniques, primarily UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of 1-(4-Nitrophenylazo)-2-naphthol

A general and reliable method for the synthesis of nitrophenylazo naphthol compounds is through a diazotization-coupling reaction. The following protocol is for the synthesis of 1-(4-nitrophenylazo)-2-naphthol, a common derivative.

Caption: Synthesis workflow for 1-(4-nitrophenylazo)-2-naphthol.

Materials:

-

4-Nitroaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO2)

-

2-Naphthol

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Ethanol or glacial acetic acid (for recrystallization)

-

Ice

Procedure:

-

Preparation of the Diazonium Salt:

-

Dissolve 4-nitroaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring, ensuring the temperature remains below 5 °C.

-

Continue stirring for 15-20 minutes after the addition is complete to ensure full diazotization.

-

-

Preparation of the Coupling Component Solution:

-

Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Azo Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate will form immediately.

-

Continue stirring for 30 minutes in the ice bath to ensure the completion of the coupling reaction.

-

-

Isolation and Purification:

-

Filter the precipitated solid using suction filtration.

-

Wash the solid with a generous amount of cold water to remove any unreacted starting materials and salts.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to yield the pure 1-(4-nitrophenylazo)-2-naphthol.[2][3]

-

UV-Visible Spectroscopic Analysis

UV-Vis spectroscopy is a powerful tool for determining the tautomeric equilibrium constant because the azo and hydrazone tautomers have distinct absorption spectra. The azo form typically exhibits an absorption band at a shorter wavelength (around 400-420 nm), while the more conjugated hydrazone form absorbs at a longer wavelength (around 480-520 nm).

Caption: Workflow for UV-Vis spectroscopic determination of KT.

Procedure:

-

Sample Preparation: Prepare a stock solution of the purified nitrophenylazo naphthol compound in a high-purity solvent. From this stock solution, prepare a series of dilutions in various solvents of interest.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution using a double-beam spectrophotometer over a suitable wavelength range (e.g., 200-700 nm).

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to the azo and hydrazone tautomers.

-